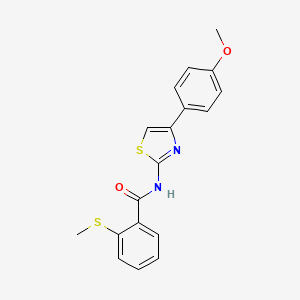

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide

Description

Properties

IUPAC Name |

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S2/c1-22-13-9-7-12(8-10-13)15-11-24-18(19-15)20-17(21)14-5-3-4-6-16(14)23-2/h3-11H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSVDKLNGLLZJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate electrophile.

Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting a benzoyl chloride derivative with an amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Tin(II) chloride, palladium catalyst

Nucleophilic Reagents: Sodium hydride, potassium tert-butoxide

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Anticancer Applications

The compound has shown promising results in anticancer research. Several studies have evaluated its efficacy against various cancer cell lines.

Case Study: Antitumor Activity

A study investigated the anticancer activity of thiazole derivatives, including N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide. The compound was tested against A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines. The results indicated that the compound exhibited significant cytotoxic effects, with an IC50 value of approximately 23.30 ± 0.35 µM against A549 cells, suggesting its potential as a lead compound for further development in cancer therapy .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 23.30 ± 0.35 | Induction of apoptosis |

| Compound X | U251 (glioblastoma) | <10 | Topoisomerase inhibition |

| Compound Y | WM793 (melanoma) | 15.00 ± 1.00 | Telomerase inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Case Study: Antibacterial Properties

Research demonstrated that this compound exhibited moderate to high antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 1 µg/mL, indicating its potential as a therapeutic agent in treating bacterial infections .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.5 | Moderate |

| Compound A | Escherichia coli | 1 | Moderate |

| Compound B | Pseudomonas aeruginosa | 0.25 | High |

Cardiovascular Research

This compound has been investigated for its effects on cardiovascular health, particularly as a potential vasodilator.

Case Study: Vasodilatory Effects

In a study examining the compound's effects on vascular smooth muscle cells, it was found to significantly inhibit malondialdehyde production, suggesting a protective effect against oxidative stress in cardiovascular tissues. This property may contribute to its potential use in treating conditions such as hypertension and atherosclerosis .

Table 3: Cardiovascular Effects

| Compound Name | Test Subject | Effect Observed |

|---|---|---|

| This compound | Vascular smooth muscle cells | Inhibition of malondialdehyde production |

| Compound C | Rat aortic rings | Significant vasodilation |

Mechanism of Action

The mechanism of action of N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound’s structural analogs vary in substituents on the thiazole ring, benzamide group, and additional moieties (e.g., piperazine, triazole). Key comparisons are summarized below:

Key Observations:

- Substituent Effects: The methylthio group in the target compound may enhance lipophilicity compared to methoxy or nitro substituents in analogs, influencing membrane permeability and metabolic stability . Piperazine-containing analogs (e.g., Compound 18) exhibit higher molecular weights and melting points, likely due to increased hydrogen-bonding capacity and rigidity .

Spectral and Analytical Data

- NMR/IR Trends: The methylthio group in the target compound would show distinct ¹H NMR signals (~2.5 ppm for SCH₃) and IR stretches for C=S (~1250 cm⁻¹), differing from methoxy (C-O, ~1100 cm⁻¹) or nitro (NO₂, ~1500 cm⁻¹) groups in analogs . Piperazine-containing analogs display characteristic NH and CH₂ peaks in NMR, absent in the target compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(methylthio)benzamide, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-halo ketones or through coupling reactions. For example, thiazole ring formation can be achieved by reacting 2-amino-4-(4-methoxyphenyl)thiazole with 2-(methylthio)benzoyl chloride in the presence of a base (e.g., triethylamine) . Intermediates are characterized using IR spectroscopy (C=N stretch at ~1599 cm⁻¹, C-S stretch at ~651 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–7.8 ppm, thiazole CH at δ 6.75 ppm), and mass spectrometry (m/z corresponding to molecular ions) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1634 cm⁻¹, C=N at ~1599 cm⁻¹) .

- NMR : ¹H NMR confirms substituent positions (e.g., methoxy group at δ ~3.85 ppm, methylthio at δ ~2.49 ppm) .

- X-ray Diffraction : Resolves ambiguities in stereochemistry; for example, synchrotron X-ray data can validate bond angles and dihedral angles in the thiazole-benzamide core .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antimicrobial or anticancer)?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, with IC₅₀ values calculated via dose-response curves .

- Molecular Docking : Preliminary docking against target proteins (e.g., bacterial enzymes or kinase domains) using AutoDock Vina to prioritize derivatives for synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and experimental spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., aromatic proton splitting patterns) may arise from solvent effects or tautomerism. Validate assignments via:

- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings .

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., methoxyphenyl orientation) .

- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian at B3LYP/6-31G* level) .

Q. What strategies optimize synthesis yield and purity, particularly for scaling up reactions?

- Methodological Answer :

- Catalyst Optimization : Use transition-metal catalysts (e.g., Pd for Suzuki coupling) to improve cross-reaction efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while methanol/ethanol facilitate crystallization .

- Purification Techniques : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (from ethanol/water) to isolate high-purity product .

Q. How do molecular docking and dynamics studies inform the design of derivatives with enhanced target affinity?

- Methodological Answer :

- Docking Workflow : Dock the compound into target active sites (e.g., bacterial PPTase or kinase domains) using Glide or GOLD to identify key interactions (e.g., hydrogen bonds with methoxy groups, hydrophobic contacts with methylthio) .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability; analyze RMSD/RMSF plots to refine substituent positions .

- QSAR Modeling : Correlate structural features (e.g., Hammett σ values of substituents) with activity data to guide derivative design .

Q. What analytical challenges arise in characterizing metabolic stability or degradation products of this compound?

- Methodological Answer :

- LC-MS/MS : Identify metabolites via liver microsome assays, focusing on demethylation (methoxy → hydroxy) or sulfoxide formation (methylthio → methylsulfinyl) .

- Stability Studies : Monitor degradation under accelerated conditions (pH 1–10, 40°C) using HPLC-UV to identify labile groups (e.g., benzamide hydrolysis) .

- Isotope Labeling : Use ¹⁴C-labeled analogs to trace metabolic pathways in vivo .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities across similar thiazole-benzamide derivatives?

- Methodological Answer : Variations in IC₅₀ values (e.g., anticancer activity) may stem from:

- Assay Conditions : Differences in cell line viability protocols (e.g., serum concentration, incubation time) .

- Solubility Issues : Poor aqueous solubility can lead to underestimated activity; use DMSO controls and dynamic light scattering (DLS) to assess aggregation .

- Target Selectivity : Screen against off-target proteins (e.g., cytochrome P450 enzymes) to rule out nonspecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.